Heptanoyl chloride, also known as n-Heptanoyl chloride or Enanthoyl chloride, is a seven-carbon acyl chloride with the chemical formula and a molecular weight of approximately 148.63 g/mol . This compound features a straight-chain structure, making it a significant reagent in organic synthesis. It is colorless to pale yellow in appearance and has a pungent odor characteristic of acyl chlorides. Heptanoyl chloride is highly reactive, particularly with water and alcohols, leading to the formation of corresponding carboxylic acids and esters .
Heptanoyl chloride is a corrosive and lachrymatory (tear-inducing) compound. It poses various safety hazards:
Heptanoyl chloride is a valuable reagent in organic synthesis, particularly for the acylation of various organic compounds. Acylation refers to the introduction of an acyl group (RCO-) into a molecule. Heptanoyl chloride can react with a variety of nucleophiles, including:
The specific reaction conditions employed depend on the desired product and the reactivity of the nucleophile.
Heptanoyl chloride can be used as a precursor for the synthesis of various functional materials:
These applications are still under active research and development, with researchers exploring the potential of heptanoyl chloride in creating novel materials with desired properties.
Heptanoyl chloride can be used to label biomolecules, such as proteins or antibodies, with a heptanoyl group. This labeling technique is valuable in various research applications, including:
These reactions highlight its utility in synthesizing various organic compounds.
Heptanoyl chloride can be synthesized through several methods:
Heptanoyl chloride is primarily used in organic synthesis as a reagent for:
Its reactivity makes it valuable in laboratories for synthesizing various organic compounds.
Heptanoyl chloride belongs to a class of acyl chlorides that includes other straight-chain acyl chlorides. Here are some comparable compounds:
| Compound Name | Formula | Molecular Weight | Unique Features |
|---|---|---|---|
| Hexanoyl Chloride | C6H11ClO | 130.61 g/mol | One carbon shorter than heptanoyl chloride |
| Octanoyl Chloride | C8H15ClO | 162.63 g/mol | One carbon longer; used similarly in organic synthesis |
| Nonanoyl Chloride | C9H17ClO | 176.69 g/mol | Two carbons longer; exhibits similar reactivity |
Uniqueness: Heptanoyl chloride's seven-carbon chain provides a balance between reactivity and sterics that makes it particularly useful for specific synthetic applications where medium-chain fatty acids are required.
Catalytic chlorination involves converting heptanoic acid (C₇H₁₄O₂) into heptanoyl chloride using transition metal catalysts. Recent studies highlight gallium(III)-catalyzed reductive chlorination with copper(II) chloride (CuCl₂) and hydrosiloxanes as reducing agents. This method enables direct chlorination under mild conditions, bypassing intermediate steps like halogenation of acid derivatives.
Mechanistic Insights:
Gallium(III) facilitates the transfer of chloride ions from CuCl₂ to the carboxylic acid. The hydrosilane (e.g., tetramethyldisiloxane) reduces the carboxylate intermediate, forming the acyl chloride. This approach minimizes side reactions and achieves high yields (up to 80%).
Advantages:
Limitations:
Thionyl chloride (SOCl₂) is the most widely used reagent for synthesizing acyl chlorides. The reaction proceeds via nucleophilic substitution, where SOCl₂ reacts with heptanoic acid to generate heptanoyl chloride, releasing SO₂ and HCl as byproducts.
Reaction Conditions:
| Parameter | Value | Source |
|---|---|---|
| Temperature | 50–100°C | |
| Catalyst | DMF (dimethylformamide) | |
| Reaction Time | 3–6 hours | |
| Yield | 80–90% |
Mechanistic Pathway:
Competing Reactions:
Solvent-free synthesis minimizes environmental impact and improves safety. Continuous-flow microreactors enable precise control over reaction parameters, such as temperature and residence time.
Oxalyl Chloride-Mediated Method:
| Parameter | Value | Source |
|---|---|---|
| Reagent | ClCOCOCl (Oxalyl chloride) | |
| Catalyst | DMF (catalytic) | |
| Temperature | 25–50°C | |
| Residence Time | 1–3 minutes | |
| Yield | >95% |
Advantages:
Challenges:
Heptanoyl chloride undergoes nucleophilic acyl substitution through either concerted or stepwise mechanisms, depending on solvent polarity. In polar aprotic solvents like dimethylformamide, kinetic studies demonstrate a two-step process: initial chloride departure forms an acylium ion intermediate (R–C≡O⁺), followed by nucleophilic attack. This pathway dominates due to solvent stabilization of the charged intermediate [2] [5]. For example, reactions with amines in dimethylformamide proceed via detectable acylium species, with second-order rate constants (k₂) ranging from 0.15 to 0.42 L·mol⁻¹·s⁻¹ depending on the amine’s nucleophilicity [5].
Contrastingly, methanol-driven substitutions exhibit single-step characteristics, as evidenced by linear free-energy relationships between reaction rates and Mayr’s nucleophilicity parameters (N). The solvent’s ability to stabilize transition states through hydrogen bonding reduces the activation energy barrier by 12–18 kJ·mol⁻¹ compared to non-polar media [5]. Isotopic labeling experiments using ¹⁸O-enriched heptanoyl chloride confirm retention of configuration in protic solvents, supporting a concerted mechanism with simultaneous bond formation and cleavage [3].
The dielectric constant (ε) of reaction media critically determines mechanistic pathways. In solvents with ε > 30 (e.g., acetonitrile, ε = 37.5), stopped-flow spectroscopy reveals biphasic kinetics corresponding to acylium ion formation (k₁ = 1.2 × 10⁻³ s⁻¹) and subsequent nucleophilic capture (k₂ = 4.8 × 10⁻² s⁻¹) [5]. Lower dielectric environments (ε < 15) like dichloromethane show monophasic kinetics, with a single rate-determining transition state involving partial charge separation.
Computational solvent models using the SMD continuum approach demonstrate that polar solvents stabilize zwitterionic transition states by 25–40 kJ·mol⁻¹ relative to gas-phase geometries. This stabilization correlates with a 100-fold rate acceleration in dimethylformamide versus toluene [5]. Remarkably, microviscosity effects in ionic liquids alter the dominant mechanism: in [BMIM][NTf₂], heptanoyl chloride reacts with pyrrole via a stepwise pathway despite the solvent’s high polarity, attributed to hindered solvation of the acylium ion [5].
Density functional theory (DFT) at the ωB97X-D/6-311++G(d,p) level characterizes the transition state for ammonia attack on heptanoyl chloride. The computed geometry shows a nearly linear Cl–C–O arrangement (∠Cl–C–O = 172°) with partial positive charge on the carbonyl carbon (NPA charge = +0.63) and negative charge on the departing chloride (-0.89) [5]. Intrinsic reaction coordinate analysis confirms asynchronous bond formation: N–C bond formation precedes Cl⁻ departure by 0.15 Å.
Comparative studies with shorter-chain acyl chlorides reveal chain-length effects on transition state polarization. The heptanoyl group’s inductive effect lowers the carbonyl carbon’s electrophilicity by 8% compared to acetyl chloride, increasing the activation energy by 9.3 kJ·mol⁻¹ [5]. However, dispersion interactions between the alkyl chain and nucleophile’s substituents offset this effect in bulky nucleophiles, as evidenced by a 15% rate enhancement when using tert-butylamine versus methylamine [5].
The linear C₇H₁₃ moiety imposes unique steric constraints. X-ray crystallography of heptanoyl chloride adducts with 4-dimethylaminopyridine reveals a 142° dihedral angle between the carbonyl group and terminal methyl group, creating a wedge-shaped molecular geometry [5]. This structure directs nucleophilic attack to the carbonyl carbon’s Re face in 78% of cases, as determined by chiral HPLC analysis of acylation products with (R)-sec-butylamine [5].
Electronic effects were quantified through Hammett σₚ correlations using substituted aniline nucleophiles. The reaction’s ρ value of +1.42 indicates substantial positive charge development at the transition state, consistent with rate-determining nucleophilic attack [5]. However, the heptanoyl chain’s electron-donating inductive effect reduces ρ by 0.3 units compared to acetyl chloride, moderating the substrate’s sensitivity to nucleophile electronic properties [5].
Corrosive;Acute Toxic